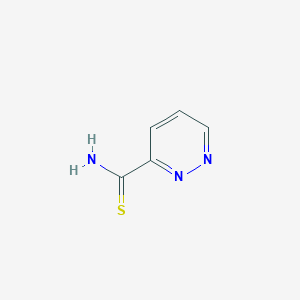

Pyridazine-3-carbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTFFYYIGIRBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657093 | |

| Record name | Pyridazine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-62-5 | |

| Record name | Pyridazine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pyridazine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive moiety for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key derivative, pyridazine-3-carbothioamide, a building block with significant potential for further elaboration in drug discovery programs.

Synthetic Strategy: A Three-Step Pathway to this compound

The synthesis of this compound can be efficiently achieved through a robust three-step sequence, commencing with the synthesis of a pyridazine-3-carbonitrile precursor, followed by hydrolysis to the corresponding carboxamide, and culminating in a thionation reaction. This pathway offers a logical and experimentally validated approach to the target molecule.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Cyanopyridazine

The initial and crucial step is the formation of the pyridazine ring bearing a nitrile functionality at the 3-position. Several methods have been reported for the synthesis of cyanopyridines and their pyridazine analogs.[3][4] A common and effective approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the cyano group. For the purpose of this guide, we will consider 3-cyanopyridazine as a commercially available or readily synthesizable starting material.

Step 2: Hydrolysis of 3-Cyanopyridazine to Pyridazine-3-carboxamide

The conversion of the nitrile to a carboxamide is a well-established transformation. Both acidic and basic conditions can be employed for this hydrolysis. A controlled basic hydrolysis is often preferred to minimize the over-hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of 3-Cyanopyridazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridazine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the reaction mixture. The concentration of the sodium hydroxide solution should be carefully chosen to control the reaction rate.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7. The product, pyridazine-3-carboxamide, may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

The use of a slight excess of sodium hydroxide ensures the complete conversion of the nitrile.

-

Refluxing provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

-

Neutralization is critical to protonate the amide and facilitate its isolation.

-

Purification by recrystallization is a standard and effective method for obtaining a pure crystalline product.

Step 3: Thionation of Pyridazine-3-carboxamide to this compound

The final step involves the conversion of the carboxamide to the corresponding carbothioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used reagent for this thionation reaction.[5][6]

Experimental Protocol: Thionation with Lawesson's Reagent

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve pyridazine-3-carboxamide (1.0 eq) in an anhydrous, high-boiling point solvent such as toluene or dioxane.

-

Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 eq) to the solution. The reaction is typically run with a slight excess of the thionating agent to ensure complete conversion.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous conditions are crucial as Lawesson's reagent is sensitive to moisture.

-

A high-boiling point solvent is necessary to achieve the required temperature for the thionation reaction to proceed efficiently.

-

A nitrogen atmosphere prevents the oxidation of the desired thioamide product.

-

Column chromatography is an effective method for separating the product from the phosphorus-containing byproducts of Lawesson's reagent.

Characterization of this compound and Intermediates

A thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic techniques are indispensable for this purpose.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the pyridazine ring protons. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the carbothioamide group. The protons on the pyridazine ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-9.5 ppm).[7] The amide protons (-NH₂) of the carbothioamide group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the C=S group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-210 ppm.[7] The carbon atoms of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm).[8]

| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| Pyridazine-3-carboxamide | Pyridazine protons: 7.6-9.3 (m); -NH₂: broad singlet | Pyridazine carbons: 125-155; C=O: 165-175 |

| This compound | Pyridazine protons: 7.5-9.5 (m); -NH₂: broad singlet | Pyridazine carbons: 120-160; C=S: 190-210 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

-

Pyridazine-3-carboxamide: The spectrum will be characterized by a strong C=O stretching vibration in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide will appear as two bands in the region of 3200-3400 cm⁻¹. The pyridazine ring will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

-

This compound: The most significant change in the IR spectrum upon thionation will be the disappearance of the C=O stretch and the appearance of a C=S stretching vibration. The C=S stretch is often weak and can be found over a wide range (800-1400 cm⁻¹), sometimes coupled with other vibrations.[1][10] The N-H stretching vibrations will still be present in the 3200-3400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns.

-

Pyridazine-3-carboxamide: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for aromatic amides involve cleavage of the amide bond.[11]

-

This compound: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the thioamide. The fragmentation pattern of aromatic thioamides can be complex, but often involves cleavage of the C-N bond and fragmentation of the pyridazine ring.[4]

Conclusion

This in-depth technical guide outlines a reliable and well-precedented synthetic route to this compound, a valuable building block for drug discovery and development. The provided experimental protocols, along with the detailed characterization guidelines, offer researchers a solid foundation for the synthesis and verification of this important heterocyclic compound. The principles and techniques described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide range of related pyridazine derivatives, thereby facilitating the exploration of their therapeutic potential.

References

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). PMC. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. [Link]

- The synthetic method of 3-cyanopyridine. (n.d.).

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. [Link]

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025). ResearchGate. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

-

Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. [Link]

-

Thionation of amides using Lawessons reagent. (n.d.). ChemSpider Synthetic Pages. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

-

Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025). ResearchGate. [Link]

-

Modification of organic compounds with Lawesson's reagent. (2025). ResearchGate. [Link]

-

Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... (n.d.). ResearchGate. [Link]

-

A novel method for heterocyclic amide–thioamide transformations. (2017). PubMed Central. [Link]

-

Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. (2025). ResearchGate. [Link]

-

PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal. [Link]

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

-

Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate. [Link]

- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.).

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed. [Link]

-

Thionation Using Fluorous Lawesson's Reagent. (2025). ResearchGate. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). sphinxsai.com. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed Central. [Link]

-

Synthesis and characterization of Thiophene fused arylbenzo[8][12]thieno[2,3- d]thiazole derivatives. (2023). Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.).

-

Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. (2025). ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

-

NOTES Pyridazinemonocarboxylic Acids and Derivatives 40%. Pyridazine-3-carboxamide and pyridazine-. (n.d.). datapdf.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-3-carbothioamide

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties distinguish it from other diazines like pyrimidine and pyrazine, offering a distinct profile for molecular recognition and drug design.[1] The pyridazine core is characterized by weak basicity, a high dipole moment that facilitates π-π stacking, and a robust capacity for dual hydrogen bonding—all critical features for nuanced drug-target interactions.[1][4] Furthermore, its inherent polarity and low propensity for cytochrome P450 inhibition make it an attractive moiety for enhancing the developability of therapeutic candidates.[1]

This guide focuses on a specific derivative, Pyridazine-3-carbothioamide , a molecule that combines the foundational pyridazine core with a reactive carbothioamide group. Understanding the precise physicochemical properties of this compound is paramount for researchers aiming to leverage its potential in developing novel therapeutics, particularly in areas where pyridazine derivatives have shown significant promise, such as anticancer, antihypertensive, and antimicrobial applications.[2][3][5][6] This document provides a comprehensive analysis of these properties, grounded in experimental principles and their direct implications for drug development professionals.

Core Physicochemical Profile

The fundamental physicochemical parameters of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties provide the initial blueprint for its behavior in biological systems.

Structural and Molecular Data

The journey into understanding this molecule begins with its fundamental structure. The placement of the carbothioamide group at the 3-position of the pyridazine ring dictates its electronic distribution and potential interaction points.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound. These values, a mix of experimental and predicted data, are essential for computational modeling and initial drug-likeness assessments.

| Property | Value | Source | Significance in Drug Development |

| Molecular Formula | C₅H₅N₃S | [7] | Defines the elemental composition and exact mass. |

| Molecular Weight | 139.18 g/mol | [7] | Influences diffusion and transport across membranes; falls well within Lipinski's Rule of Five (<500 Da). |

| Melting Point | 214-215 °C | [8] | Indicates high crystalline lattice energy, suggesting strong intermolecular forces and potential challenges in solubility and dissolution. |

| Boiling Point (Predicted) | 364.9 ± 34.0 °C | [8] | Reflects the thermal stability and volatility of the compound. |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [8] | Useful for formulation and process chemistry calculations. |

| pKa (Predicted) | 11.50 ± 0.29 | [8] | Refers to the acidity of the thioamide N-H proton. Indicates it is a very weak acid, unlikely to deprotonate under physiological conditions. The pyridazine ring itself is weakly basic (pKa ≈ 2.0-2.3).[1][9] |

| XLogP (Predicted) | -0.1 | [7] | Suggests high hydrophilicity. This low lipophilicity can enhance aqueous solubility but may hinder passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | [10] | Quantifies the polar surface area, a key predictor of drug transport. A TPSA < 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Acceptors | 3 | [10] | The two pyridazine nitrogens and the sulfur atom can accept hydrogen bonds, influencing solubility and target binding. |

| Hydrogen Bond Donors | 1 (from -NH₂) | [10] | The thioamide group provides a hydrogen bond donor site, crucial for specific interactions with biological targets. |

Expert Analysis of Physicochemical Properties

A mere list of properties is insufficient; their interplay defines the molecule's potential.

-

Solubility and Lipophilicity : The predicted XLogP of -0.1 indicates a hydrophilic compound.[7] The pyridazine ring itself is miscible with water, a trait attributed to hydrogen bonding via the lone electron pairs on its nitrogen atoms.[9] While this hydrophilicity is advantageous for formulating aqueous solutions, it presents a challenge for crossing the lipid bilayers of cell membranes. The TPSA of 68.9 Ų is favorable, suggesting that if the compound can reach the cell surface, transport is not precluded by polarity alone.[10] The high melting point, however, hints at poor aqueous solubility despite the hydrophilic nature, a classic conundrum where strong crystal packing energy must be overcome.[8]

-

Ionization State (pKa) : The pyridazine ring is a weak base (pKa ≈ 2.0-2.3), meaning it will be largely neutral at physiological pH (7.4) and less susceptible to protonation that would otherwise prevent membrane crossing.[1][9] The predicted pKa of 11.5 for the thioamide proton indicates it will not be deprotonated.[8] This stable, neutral state across the physiological pH range is a desirable trait, leading to more predictable absorption and distribution.

-

Structural Features and Drug-Likeness : With a molecular weight of 139.18, three hydrogen bond acceptors, and one donor, this compound comfortably adheres to Lipinski's Rule of Five, a foundational guideline for oral bioavailability.[7][10] The high dipole moment characteristic of the pyridazine ring can be a double-edged sword: it enhances solubility and can participate in key dipole-dipole interactions at a target site, but it can also increase clearance.[1][9]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectral signatures are as follows:

-

¹H NMR : Aromatic protons on the pyridazine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The two protons of the thioamide (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR : Signals for the carbon atoms of the pyridazine ring would be expected in the aromatic region (δ 120-160 ppm). The thiocarbonyl carbon (C=S) would be significantly deshielded, appearing far downfield (often >180 ppm).

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching from the amide group (around 3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching from the pyridazine ring (around 1500-1600 cm⁻¹), and the characteristic C=S stretching of the thioamide group (typically in the 800-1200 cm⁻¹ region).

-

Mass Spectrometry (MS) : Under electron impact (EI) conditions, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (139.02).[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₅H₅N₃S).

Experimental Protocol: Determination of Aqueous Solubility

To move beyond predicted values, experimental determination of key properties is essential. The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility.

Objective : To determine the water solubility of this compound at a controlled temperature.

Principle : A surplus of the solid compound is agitated in water for a prolonged period to achieve equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology :

-

Preparation : Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 10 mL) in a sealed, clean glass vial. The excess is crucial to ensure saturation is reached.

-

Equilibration : Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a minimum of 24 hours. A preliminary run should confirm that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and 48h are identical).

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection : Carefully collect an aliquot from the clear supernatant. It is critical not to disturb the solid pellet.

-

Filtration : Filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound) to remove any fine particulates. Discard the first few drops to saturate any binding sites on the filter.

-

Quantification : Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve prepared with known concentrations of the compound.

-

Calculation : The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion and Future Outlook

This compound presents a classic drug development profile: its adherence to Lipinski's rules and favorable TPSA are promising, while its high melting point and low predicted lipophilicity signal potential hurdles in solubility and permeability. The weakly basic pyridazine core is a distinct advantage, ensuring a stable neutral form under physiological conditions. The carbothioamide group offers a rich site for hydrogen bonding and potential metabolic activity, which warrants further investigation.

For researchers and drug development professionals, this guide serves as a foundational document. The next logical steps involve the experimental validation of all predicted properties, comprehensive ADME profiling, and exploration of its reactivity to synthesize derivatives with modulated physicochemical properties. By systematically addressing the challenges highlighted by its profile—namely, enhancing solubility without sacrificing permeability—the full therapeutic potential of this promising scaffold can be unlocked.

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link][1]

-

Rudresh HM, et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16:074. [Link][5]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2). [Link][9]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Preprints.org. [Link][2]

-

Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. PubMed. [Link][11]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link][12]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link][6]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link][3]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][13]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). [Link][14]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link][15]

-

Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. [Link][4]

-

Synthesis and specification of pyridazine derivatives. ResearchGate. [Link][17]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. sarpublication.com [sarpublication.com]

- 7. PubChemLite - this compound (C5H5N3S) [pubchemlite.lcsb.uni.lu]

- 8. This compound CAS#: 39123-43-8 [m.chemicalbook.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. guidechem.com [guidechem.com]

- 11. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture: A Guide to the Spectral Analysis of Pyridazine-3-carbothioamide Derivatives

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, pyridazine derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The pyridazine-3-carbothioamide scaffold, in particular, represents a confluence of a bio-active heterocycle and a versatile thioamide functional group. The thioamide is a crucial bioisostere of the amide bond, often incorporated into therapeutic agents to modulate biological activity and enhance metabolic stability.[4] The rigorous, unambiguous characterization of these molecules is not merely a procedural formality; it is the bedrock upon which successful drug development is built. Spectral analysis provides the essential tools to confirm molecular identity, ascertain purity, and understand the structural nuances that dictate biological function.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of techniques to provide a cohesive analytical strategy, grounded in the fundamental principles of spectroscopy and informed by field-proven insights. We will explore the core techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—not as isolated methods, but as complementary components of an integrated workflow for the definitive structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.[5]

Expertise & Causality: Why NMR is the Cornerstone of Structure Elucidation

The pyridazine ring's two adjacent nitrogen atoms create a distinct electronic environment, leading to characteristic chemical shifts for the ring's protons and carbons. The deshielding effect of these electronegative nitrogen atoms causes the ring protons to resonate at a lower field (higher ppm) compared to benzene. Similarly, the thioamide group (-CSNH₂) introduces its own set of unique spectral signatures. Analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for a definitive mapping of the molecule's framework.[6] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are then used to piece this map together, confirming atom-to-atom connectivity.[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often an excellent choice due to its ability to dissolve a wide range of polar compounds and its exchangeable proton signals for N-H groups.[1]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Cap the NMR tube and gently invert several times to ensure a homogenous solution.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[6]

-

If the structure is novel or requires further confirmation, acquire 2D spectra such as ¹H-¹H COSY (to identify coupled protons), ¹H-¹³C HSQC (to correlate protons to their directly attached carbons), and ¹H-¹³C HMBC (to identify long-range correlations between protons and carbons, typically over 2-3 bonds).[7]

-

Data Interpretation: Characteristic Spectral Signatures

| Functional Group | Technique | Expected Chemical Shift / Range | Rationale / Notes |

| Pyridazine Ring Protons | ¹H NMR | δ 7.5 - 9.5 ppm | The two adjacent nitrogen atoms strongly deshield the ring protons, shifting them downfield. The exact position depends on the substitution pattern.[8] |

| Thioamide N-H Protons | ¹H NMR | δ ~8.0 - 11.0 ppm (broad) | The N-H protons of the thioamide group are typically broad due to quadrupole broadening and chemical exchange. Their chemical shift is solvent-dependent. |

| Pyridazine Ring Carbons | ¹³C NMR | δ 125 - 165 ppm | Ring carbons are in the aromatic region. Carbons adjacent to nitrogen (C3, C6) are typically the most downfield.[6][9] |

| Thiocarbonyl Carbon (C=S) | ¹³C NMR | δ 180 - 210 ppm | The C=S carbon is significantly deshielded and appears much further downfield than a typical amide C=O carbon (δ ~160-170 ppm), making it a highly diagnostic signal.[10] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Causality: The Vibrational Fingerprint

The substitution of an amide's carbonyl oxygen with sulfur fundamentally alters the bond's vibrational properties. The C=S bond is weaker and heavier than a C=O bond, causing its stretching frequency to appear at a much lower wavenumber.[10] This provides a clear and immediate way to confirm the presence of the thioamide group. The IR spectrum serves as a "vibrational fingerprint," with characteristic bands for the N-H bonds of the thioamide, the C-N bond, and the aromatic pyridazine ring.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Ensure the solid sample is dry and finely powdered. No extensive preparation is needed for ATR-FTIR.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O.

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Key Vibrational Bands

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Notes |

| N-H Stretch | 3100 - 3400 cm⁻¹ | Often appears as one or two sharp peaks for the primary thioamide (-NH₂).[12] |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Characteristic of the pyridazine ring protons. |

| C=N and C=C Stretch | 1400 - 1650 cm⁻¹ | A series of bands corresponding to the stretching vibrations within the pyridazine ring.[11][13] |

| Thioamide B Band (C-N stretch + N-H bend) | 1500 - 1600 cm⁻¹ | This band has significant C-N stretching character. |

| C=S Stretch ("Thioamide G Band") | 700 - 850 cm⁻¹ | This is a highly characteristic band for thioamides. Its position can be influenced by coupling with other vibrations. The absence of a strong C=O band (~1650-1700 cm⁻¹) and the presence of this band confirms the thioamide structure. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.[14]

Expertise & Causality: Ionization and Fragmentation Logic

In electron impact (EI) mass spectrometry, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺•). This ion is often energetically unstable and fragments into smaller, more stable daughter ions and neutral radicals.[15] The fragmentation pattern is not random; it is governed by the relative stability of the resulting ions and neutral species. For this compound derivatives, cleavage often occurs at the bond between the pyridazine ring and the carbothioamide group, or involves fragmentation of the ring itself. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Add a trace amount of a weak acid (e.g., formic acid) to promote protonation for positive ion mode ([M+H]⁺).

-

-

Data Acquisition:

-

The sample solution is introduced into the electrospray ionization (ESI) source via direct infusion or through an LC system.

-

The instrument parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable ion signal.

-

Data is acquired in full scan mode over a relevant m/z range. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) allows for mass measurements with sub-ppm accuracy.

-

Data Interpretation: Expected Molecular Ions and Fragments

| Ion | Description | Significance |

| [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound. HRMS data for this ion is used to determine the molecular formula.[1] |

| [M+Na]⁺ | Sodiated Adduct | Often observed along with [M+H]⁺, providing further confirmation of the molecular weight.[16] |

| [M-SH]⁺ | Loss of a sulfhydryl radical | A common fragmentation pathway for thioamides. |

| [C₄H₃N₂]⁺ | Pyridazine ring fragment | Fragmentation involving the loss of the carbothioamide side chain. The specific m/z will depend on other ring substituents.[17] |

| [CSNH₂]⁺ | Thioamide fragment | Cleavage of the bond between the ring and the side chain. |

Visualization: Common Fragmentation Pathways

Below is a generalized workflow illustrating the fragmentation of a this compound derivative.

Caption: Generalized MS fragmentation pathways.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[18]

Expertise & Causality: Chromophores and Electronic Transitions

The pyridazine ring and the thioamide group both act as chromophores—parts of the molecule that absorb light.[19] The spectra of these compounds are typically characterized by two main types of electronic transitions:

-

π → π* transitions: These are high-energy, high-intensity absorptions associated with the π-electron system of the aromatic pyridazine ring.[20]

-

n → π* transitions: These are lower-energy, lower-intensity absorptions involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital.[20][21]

The position (λₘₐₓ) and intensity of these absorption bands can be influenced by substituents on the ring and the polarity of the solvent.[19][22]

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Perform serial dilutions to create a series of solutions with concentrations that will result in an absorbance between 0.1 and 1.0 AU (Absorbance Units).

-

-

Data Acquisition:

-

Use a matched pair of cuvettes (typically 1 cm path length). Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Run a baseline correction with the blank cuvette.

-

Measure the absorbance of the sample solution across the desired wavelength range (e.g., 200-400 nm).

-

Data Interpretation: Typical Absorption Bands

| Transition Type | Approximate λₘₐₓ (nm) | Characteristics |

| π → π | 220 - 270 nm | High molar absorptivity (intense band). Associated with the aromatic pyridazine system.[20][23] |

| n → π | > 290 nm | Lower molar absorptivity (less intense band). Often appears as a shoulder on the more intense π → π* band. Attributed to the C=N and C=S groups.[20][23] |

Integrated Analysis: A Synergistic Workflow

No single technique provides the complete picture. The true power of spectral analysis lies in the synergistic integration of data from all methods. A logical workflow ensures that each piece of information is used to build upon and validate the others.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. The molecular formula from HRMS must be consistent with the functional groups identified by IR and the detailed C-H framework provided by NMR. The UV-Vis data confirms the presence of the expected chromophoric system. Any inconsistencies at the integration stage would prompt a re-evaluation of the data or the proposed structure, ensuring the final elucidated structure is trustworthy and authoritative.

References

-

Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365. Available at: [Link]

-

Králová, P., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 643-647. Available at: [Link]

-

G. J. D. R. D. & O. D. B. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 18(2), 129-138. Available at: [Link]

-

Frkic, R. L., & Lastecoueres, D. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 856. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

G. J. T. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3006-3011. Available at: [Link]

-

Králová, P., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

-

Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2018). Synthesis of pyridazine and pyridopyridazine derivatives. Sciforum. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica, 7(1), 164-171. Available at: [Link]

-

Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem Compound Database. Available at: [Link]

-

Talancón, S., et al. (2022). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 27(23), 8504. Available at: [Link]

-

Palmer, M. H., et al. (2017). A study of the valence shell electronic states of pyridazine by photoabsorption spectroscopy and time-dependent density functional theory calculations. The Journal of Chemical Physics, 146(13), 134301. Available at: [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

Al-Ostath, R. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

-

Sanna, M. (2022). New pyridazinone-4-carboxamides as new ca. Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Cuesta, J., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]

-

NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. Available at: [Link]

-

El-Sayed, W. A., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. International Journal of Molecular Sciences, 14(9), 18946-18961. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 3,6-di(phenylthio)pyridazine. Available at: [Link]

-

University of Washington. (n.d.). Chemistry 326: Experiment #2. Available at: [Link]

-

Al-Awadi, F. F., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(6), 7828-7848. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-42. Available at: [Link]

-

University of Technology, Iraq. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Available at: [Link]

-

Ghorab, M. M., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. Available at: [Link]

-

BMRB. (n.d.). Pyridazine. Available at: [Link]

-

Al-Tel, T. H. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 14(18), 1317-1335. Available at: [Link]

-

Vaskevich, R. I., et al. (2019). Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]

-

Le Guennic, B., et al. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. ChemRxiv. Available at: [Link]

-

Al-Ostath, R. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

-

PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Available at: [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(12), 2548-2558. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Csonka, R., & Czugler, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 317-331. Available at: [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. PubChemLite - this compound (C5H5N3S) [pubchemlite.lcsb.uni.lu]

- 17. scilit.com [scilit.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 20. researchgate.net [researchgate.net]

- 21. chemistry.montana.edu [chemistry.montana.edu]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Novel Pyridazine-3-carbothioamide Compounds

Executive Summary

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific, promising subclass: novel Pyridazine-3-carbothioamide derivatives. The incorporation of the carbothioamide group (a thio-analogue of carboxamide) at the 3-position of the pyridazine ring introduces unique physicochemical properties that can enhance molecular interactions with biological targets. This document provides an in-depth exploration of the synthesis, diverse biological activities, structure-activity relationships (SAR), and key experimental protocols relevant to this compound class. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of Pyridazine-3-carbothioamides in areas such as oncology, infectious diseases, and inflammatory conditions.

The this compound Scaffold: A Primer

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[4][5] Its unique electronic distribution and hydrogen bonding capabilities make it an attractive core for designing bioactive molecules.[5] The functionalization at the 3-position with a carbothioamide moiety (-CSNHR) is of particular interest. The sulfur atom in the thioamide group is a better hydrogen bond acceptor and is more lipophilic than its oxygen counterpart in carboxamides, which can significantly influence target binding affinity, cell permeability, and metabolic stability. This guide synthesizes findings from pyridazine derivatives and related carbothioamide compounds to build a comprehensive profile of the this compound class.

Synthetic Strategies: An Overview

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the construction of the core pyridazine ring. A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. Subsequent functionalization leads to a key intermediate, such as a pyridazine-3-carboxylate or nitrile, which can then be converted to the target carbothioamide.

A generalized synthetic workflow is illustrated below. The rationale for this multi-step approach is to allow for modular assembly, where different substituents can be introduced on the pyridazine ring (R¹) and the carbothioamide nitrogen (R²) to explore structure-activity relationships systematically.

Caption: Mechanism of COX-2 inhibition by Pyridazine derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. SAR studies on pyridazine derivatives reveal key insights. [6]

-

Substituents on the Pyridazine Ring: The nature and position of substituents on the pyridazine core significantly modulate activity. For antimicrobial agents, the saturation level of fused rings can impact both potency and selectivity against different microbial species. [7]* Substituents on the Carbothioamide Nitrogen: The group attached to the carbothioamide nitrogen (R² in the diagram below) is critical for target interaction. For tubulin inhibitors, bulky aromatic or heterocyclic rings often enhance binding affinity at the colchicine site. [8]For kinase inhibitors, this group can be tailored to interact with specific residues in the ATP-binding pocket.

-

Conformational and Electronic Effects: The interplay between different functional groups affects the overall conformation and electronic properties of the molecule, influencing its ability to adopt the correct orientation for binding to its biological target. [9]

Caption: Key SAR points for this compound compounds.

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following are representative methodologies for evaluating the primary biological activities of this compound class.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). The final volume in each well should be 100-200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The existing body of research on related pyridazine and carbothioamide derivatives strongly suggests significant potential in oncology, infectious diseases, and the treatment of inflammatory conditions. [1][8][10] Future research should focus on:

-

Combinatorial Synthesis: Expanding the chemical library of this compound derivatives to perform extensive SAR studies.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by the most potent compounds.

-

ADME-Tox Profiling: Early-stage evaluation of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to validate their therapeutic efficacy and safety profiles.

By integrating synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of this exciting class of compounds can be realized.

References

- Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 86, 129235.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Asian Journal of Research in Chemistry.

- Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives.

- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry, 150, 107623.

- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing.

- Synthesis and biological activities of novel pyridazine deriv

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- [Antimicrobial activity of new pyridazine deriv

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Anti‐inflammatory activity of pyridazinones: A review.

- Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. (2004). Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017.

- New pyridazine derivatives: Synthesis, chemistry and biological activity.

- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules, 27(12), 3749.

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.

- Structure‐activity relationship of the synthesized pyridazine derivatives.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega, 7(26), 22527-22544.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central.

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). Molecules, 24(10), 1910.

- Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Africa Research Connect.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides [mdpi.com]

- 10. researchgate.net [researchgate.net]

Investigating the SAR of Pyridazine-3-carbothioamide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridazine-3-carbothioamide Analogs

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Pyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the development of novel therapeutics, with the pyridazine (1,2-diazine) nucleus standing out as a particularly "privileged" scaffold.[1][2][3][4][5][6][7] This six-membered aromatic ring, containing two adjacent nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of physicochemical and biological properties.[3] The inherent versatility of the pyridazine core has led to its incorporation into a wide array of marketed drugs with applications ranging from antihypertensives like Hydralazine to antidepressants such as Minaprine.[1]

Among the vast landscape of pyridazine derivatives, the this compound moiety has emerged as a promising pharmacophore. This structural motif is associated with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and vasorelaxant effects.[1][2][5][8][9][10][11] This guide provides a comprehensive investigation into the structure-activity relationships (SAR) of this compound analogs. By dissecting the causal relationships between specific structural modifications and their resulting biological outcomes, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design the next generation of pyridazine-based therapeutic agents.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound analogs typically involves multi-step pathways, commencing with the construction of the core pyridazine or pyridazinone ring, followed by the introduction or modification of the carbothioamide side chain. A common approach begins with the reaction of a γ-ketoacid with hydrazine hydrate to form a dihydropyridazinone, which can then be further functionalized.[7]

Subsequent steps often involve chlorination of the pyridazinone, for example with phosphorus oxychloride, to create a reactive intermediate.[1][12] This intermediate can then be reacted with a hydrazine derivative, which is subsequently treated with an isothiocyanate to build the desired carbothioamide side chain. Variations in each of these precursors allow for the generation of a diverse library of analogs for SAR studies.

Below is a generalized workflow for the synthesis and evaluation of these compounds.

Caption: Generalized workflow from synthesis to lead optimization.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound analogs is dictated by the specific nature and position of substituents on both the pyridazine ring and the extended carbothioamide side chain. This section dissects the key SAR findings across different biological activities.

Anticancer Activity: Targeting Tubulin Polymerization

Pyridazine-carbothioamides have demonstrated significant potential as anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[11]

-

Sulfonamide Moiety: The incorporation of a sulfonamide pharmacophore is a key strategy. This group can form critical hydrogen bonds within the colchicine binding site of tubulin, enhancing inhibitory activity.[11]

-

Substitutions on the N-phenyl Ring: The nature of substituents on the phenyl ring attached to the carbothioamide nitrogen plays a crucial role.

-

Electron-Withdrawing Groups (EWGs): Introduction of EWGs, such as fluorine or chlorine, at the 2 or 4-positions of the N-phenyl ring generally leads to stronger cytotoxicity against cancer cell lines like MCF-7 (breast), PC3 (prostate), and HepG2 (liver).[11]

-

Lipophilicity: Increased lipophilicity of the derivatives has been correlated with enhanced cytotoxic activity, suggesting improved cell membrane permeability.[11]

-

-

Hybridization: Hybridizing the pyridazine core with other pharmacologically active groups, such as a 4-fluorophenyl moiety, has been shown to produce potent inhibitors of signaling pathways like JNK1, which is implicated in cancer progression.[13]

Table 1: SAR Summary of Anticancer Activity (Tubulin Inhibitors)

| Compound Ref. | N-Phenyl Substitution | Activity (IC50 vs. MCF-7) | Key Insight |

|---|---|---|---|

| Lead Compound | Unsubstituted Phenyl-Sulfonamide | ~5 µM | Baseline activity from sulfonamide pharmacophore.[11] |

| Analog 3 | 4-Fluoro | < 2 µM | EWG at para-position enhances cytotoxicity.[11] |

| Analog 5 | 2,4-Difluoro | < 2 µM | Di-substitution with EWGs further improves potency.[11] |

| Analog 8 | 4-Methoxy | > 10 µM | Electron-donating group (EDG) reduces activity.[11] |

Anti-inflammatory Activity: Modulation of COX and NO Pathways

Analogs of pyridazine-carbothioamide (and the closely related pyridine-carbothioamide) have been evaluated as potent anti-inflammatory agents.[9] Their mechanism often involves the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and the modulation of nitric oxide (NO) production.[9][14]

-

Substitutions on the Heterocyclic Ring:

-

The presence of a methyl group at the 6th position of a pyridine ring has been shown to be favorable for activity.[9]

-

A methoxy group at the same position can also confer high potency.[9]

-

A chloro group at the 5th position of the ring leads to compounds with the highest potency, demonstrating a significant impact of halogen substitution on anti-inflammatory effects.[9]

-

-

Mechanism of Action: Molecular docking studies suggest that these compounds can favorably bind within the active sites of COX-1, COX-2, and human nitric oxide synthase, explaining their biological effects.[9][14] The carbothioamide moiety is critical for these interactions.

Table 2: SAR Summary of In Vitro Anti-inflammatory Activity

| Compound Ref. | Ring Substitution Pattern | Activity (IC50) | Key Insight |

|---|---|---|---|

| R3 | Unsubstituted | 23.15 µM | Moderate baseline activity.[9][14] |

| R2 | 6-Methyl | 19.05 µM | Methyl group slightly improves potency.[9][14] |

| R4 | 6-Methoxy | 11.89 µM | Methoxy group provides a significant boost in activity.[9][14] |

| R6 | 5-Chloro | 10.25 µM | Chloro substitution results in the most potent analog.[9][14] |

Other Notable Biological Activities

-

Vasorelaxant Activity: Pyridazin-3-one derivatives featuring thiosemicarbazide side chains (structurally related to carbothioamides) exhibit potent vasorelaxant properties.[8][10] The activity is mediated through the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in aortic NO content.[8][10] Cyclization of the thiosemicarbazide side chain can, in some cases, lead to even more potent compounds.[8][10]

-

Amyloid Inhibition: Pyridazine-based compounds have been investigated as inhibitors of amyloid fibril formation, which is associated with conformational diseases.[15] SAR studies revealed that not only the type of substituent on the flanking aryl rings but also their specific positions are critical for inhibitory activity. A fluorinated analog proved to be a more effective kinetic inhibitor than the original lead compound, highlighting the potential role of halogen bonding in stabilizing the protein monomer.[15]

-

Antimicrobial Activity: Various pyridazine derivatives, including those with sulfur-containing side chains, have shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains.[1]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.

Representative Synthesis Protocol: N-Phenyl-2-(6-phenylpyridazin-3-yl)hydrazine-1-carbothioamide

This protocol is adapted from methodologies described for the synthesis of 3,6-disubstituted pyridazine derivatives.[13]

-

Step 1: Synthesis of 3-Chloro-6-phenylpyridazine: A mixture of 6-phenylpyridazin-3(2H)-one and phosphorus oxychloride is refluxed for 3 hours. After cooling, the mixture is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to yield the chlorinated intermediate.

-

Step 2: Synthesis of 3-Hydrazinyl-6-phenylpyridazine: The 3-chloro-6-phenylpyridazine from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 6 hours. Upon cooling, the precipitated product is filtered and recrystallized from ethanol.

-

Step 3: Synthesis of the Target Carbothioamide (11b): To a solution of 3-hydrazinyl-6-phenylpyridazine (from Step 2) in absolute ethanol, phenyl isothiocyanate is added dropwise. The reaction mixture is then refluxed for 4-5 hours. The solid product that forms upon cooling is collected by filtration, washed with cold ethanol, and recrystallized to yield the final product.

-

Characterization: The structure and purity of the final compound are confirmed using IR, 1H-NMR, 13C-NMR, and mass spectrometry. The thiocarbonyl (C=S) signal in the 13C NMR spectrum is expected between 181-183 ppm.[13]

Key In Vitro Biological Assay Protocols

Protocol 1: In Vitro Anticancer SRB Assay

This protocol is based on standard procedures for evaluating cytotoxicity.[11]

-

Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A serial dilution of the test compounds (this compound analogs) is prepared in the culture medium. The old medium is removed from the plates, and 100 µL of the medium containing the test compounds is added to each well. A control group receives medium with DMSO only. The plates are incubated for 48-72 hours.

-

Cell Fixation and Staining: The medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. After washing with water, the plates are air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Measurement: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution. The absorbance is measured at 515 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on methods for assessing the anti-inflammatory potential by measuring NO production in macrophages.[5][9]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5x104 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Control wells are left untreated. The plates are incubated for 24 hours.

-